molecular formula C12H15N3O B1306436 2-[1-(4-Methoxy-phenyl)-ethyl]-2H-pyrazol-3-ylamine CAS No. 957483-12-4

2-[1-(4-Methoxy-phenyl)-ethyl]-2H-pyrazol-3-ylamine

Cat. No.: B1306436
CAS No.: 957483-12-4
M. Wt: 217.27 g/mol
InChI Key: PVDNFFDOIHTQQB-UHFFFAOYSA-N
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Description

2-[1-(4-Methoxy-phenyl)-ethyl]-2H-pyrazol-3-ylamine is a chemical compound with the molecular formula C12H15N3O and a molecular weight of 217.27 g/mol . This compound is primarily used in research settings, particularly in the fields of chemistry and biology.

Preparation Methods

The synthesis of 2-[1-(4-Methoxy-phenyl)-ethyl]-2H-pyrazol-3-ylamine typically involves the reaction of 4-methoxyacetophenone with hydrazine hydrate under acidic conditions to form the corresponding hydrazone. This intermediate is then cyclized to form the pyrazole ring . Industrial production methods may involve similar synthetic routes but optimized for larger scale production.

Chemical Reactions Analysis

2-[1-(4-Methoxy-phenyl)-ethyl]-2H-pyrazol-3-ylamine undergoes various chemical reactions, including:

Scientific Research Applications

2-[1-(4-Methoxy-phenyl)-ethyl]-2H-pyrazol-3-ylamine has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-[1-(4-Methoxy-phenyl)-ethyl]-2H-pyrazol-3-ylamine involves its interaction with specific molecular targets and pathways. It may act by inhibiting certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

2-[1-(4-Methoxy-phenyl)-ethyl]-2H-pyrazol-3-ylamine can be compared with other similar compounds such as:

Properties

IUPAC Name

2-[1-(4-methoxyphenyl)ethyl]pyrazol-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15N3O/c1-9(15-12(13)7-8-14-15)10-3-5-11(16-2)6-4-10/h3-9H,13H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PVDNFFDOIHTQQB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=C(C=C1)OC)N2C(=CC=N2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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